molecular formula C32H42N2O4 B15088189 N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide

N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide

Cat. No.: B15088189
M. Wt: 518.7 g/mol
InChI Key: ZEWUKCGETBXGFS-UHFFFAOYSA-N
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Description

N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide is a synthetic chemical compound provided for research and development purposes. This molecule features a complex structure combining naphthalene and aniline-derived moieties, connected through amide linkages. Its structural architecture suggests potential for investigation in several scientific fields. Compounds with similar amide functional groups have been reported in scientific literature to possess notable bioactive properties, including serving as cores for developing agents with antitumor, anti-inflammatory, and antimicrobial activities . The presence of the hydroxynaphthamide group may also indicate potential for research into antioxidant applications, as related naphthalene structures are often explored for their free radical scavenging capabilities . Researchers might investigate this compound as a novel chemical entity in pharmacology, materials science, or as a synthetic intermediate. The specific mechanism of action for this compound is not fully characterized and requires further investigation by qualified researchers. All in vitro and in vivo experimentation should be conducted in compliance with all applicable local and national regulations. This product is intended for research purposes only in a laboratory setting. It is strictly not for human or veterinary diagnostics, therapeutic use, or any form of personal consumption.

Properties

Molecular Formula

C32H42N2O4

Molecular Weight

518.7 g/mol

IUPAC Name

N-[2-(2-dodecoxyanilino)-2-oxoethyl]-1-hydroxy-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C32H42N2O4/c1-3-4-5-6-7-8-9-10-11-16-23-38-29-20-15-14-19-28(29)33-30(35)24-34(2)32(37)27-22-21-25-17-12-13-18-26(25)31(27)36/h12-15,17-22,36H,3-11,16,23-24H2,1-2H3,(H,33,35)

InChI Key

ZEWUKCGETBXGFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)CN(C)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the anilino intermediate, which is then reacted with a naphthamide derivative. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a fully saturated naphthamide.

Scientific Research Applications

N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the naphthamide core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 2-Oxoindoline Derivatives ()

The compound shares functional motifs with 2-oxoindoline derivatives studied in Egyptian Journal of Basic and Applied Sciences (2023):

Compound ID Key Structural Features Functional Groups Potential Applications
Target Compound Dodecyloxy-anilino, oxoethyl, hydroxy-naphthamide Amide, ether, hydroxy, aromatic Not specified
M Naphthalene-1-ylamino, oxoethyl, 2-oxoindoline Amide, amine, aromatic Biological activity†
18 Naphthalen-1-yl, hydroxy, 2-oxoindoline Amide, hydroxy, aromatic Not specified
Alachlor () Methoxymethyl, chloro, diethylphenyl Amide, ether, chloro Herbicide

†Compound M’s naphthalene and amide groups suggest possible bioactivity, akin to the target compound’s naphthamide moiety .

Key Observations:

  • Lipophilicity : The target’s dodecyloxy chain enhances hydrophobicity compared to M (shorter alkyl groups) and alachlor (methoxymethyl). This may reduce aqueous solubility but improve lipid membrane interaction.
  • Hydrogen Bonding : The hydroxy group in the target compound and 18 could facilitate binding to biological targets or crystalline matrices.

Comparison with Pesticide Acetamides ()

The target compound differs markedly from agrochemical acetamides like alachlor and pretilachlor :

Property Target Compound Alachlor Pretilachlor
Alkyl Chain Dodecyloxy (C12) Methoxymethyl (C2) Propoxyethyl (C3)
Aromatic Group Naphthamide Diethylphenyl Diethylphenyl
Polar Groups Hydroxy, amide Chloro, amide Chloro, amide
Application Not specified Herbicide Herbicide

Implications:

  • Bioactivity : Chlorine substituents in alachlor/pretilachlor are critical for herbicidal activity, while the target’s hydroxy and naphthamide groups suggest divergent mechanisms.
  • Environmental Persistence : The dodecyloxy chain may increase environmental persistence due to reduced biodegradability compared to shorter chains .

Research Findings and Implications

  • Synthetic Challenges : The dodecyloxy chain’s length complicates synthesis and purification, as seen in analogous long-chain acetamides (e.g., compound IK in ) .
  • Structure-Activity Relationships (SAR) :
    • Hydroxy groups (target, 18, IK) correlate with enhanced hydrogen bonding but may reduce metabolic stability.
    • Long alkyl chains (target, IK) vs. chloro groups (alachlor) highlight trade-offs between lipophilicity and reactivity .

Data Tables

Table 1: Functional Group Comparison

Compound Alkyl Chain Aromatic Group Polar Substituents
Target C12 Naphthamide Hydroxy, amide
M C2 Naphthalene Amine, amide
Alachlor C2 Diethylphenyl Chloro, amide

Table 2: Physicochemical Properties*

Property Target Compound M Alachlor
LogP (Predicted) ~8.2 ~3.5 ~3.1
Water Solubility Low Moderate Moderate

*Estimates based on structural analogs .

Biological Activity

N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide is a complex organic compound that exhibits a range of biological activities, primarily due to its unique molecular structure. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features:

  • Molecular Formula : C₃₃H₄₃N₃O₃
  • Molecular Weight : Approximately 518.7 g/mol
  • Functional Groups : Includes a dodecyloxy group, naphthamide moiety, and hydroxyl groups, contributing to its amphiphilic nature which may influence its solubility and interactions in biological systems.

Biological Activity Overview

Preliminary studies suggest that this compound may possess significant antimicrobial and anticancer properties. Its unique structure allows for interactions with cellular membranes, potentially disrupting membrane integrity or influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this naphthamide derivative exhibit varying degrees of antimicrobial activity. For instance, a series of naphthamide derivatives have shown promising results against various pathogens. The mechanism often involves interference with microbial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Properties

Studies have highlighted the potential of naphthamide derivatives in cancer treatment. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The presence of the naphthamide moiety is crucial for these activities, as it has been linked to the inhibition of key enzymes involved in cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The hydrophobic dodecyloxy chain allows the compound to integrate into lipid bilayers, leading to potential membrane destabilization.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in various biological processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of MAO and ChE activities

Case Study: Antimicrobial Evaluation

In a study evaluating various naphthamide derivatives, this compound was found to exhibit strong antimicrobial properties against resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .

The synthesis of this compound typically involves multiple steps including:

  • Formation of the dodecyloxy-aniline precursor.
  • Coupling with naphthalene derivatives.
  • Hydroxylation and final purification.

This multi-step synthesis highlights the complexity and potential challenges in producing this compound for research or therapeutic use.

Q & A

Q. Methodological Table :

StepReagents/ConditionsKey Citations
AlkoxylationK₂CO₃, DMF, propargyl bromide, 2 h stirring
Acetamide CouplingChloroacetyl chloride, ethylenediamine, room temperature
N-MethylationMethyl iodide, NaH, THF, reflux

How can the purity and structural integrity of the compound be verified post-synthesis?

Q. Basic

  • Chromatography : TLC (n-hexane:ethyl acetate, 9:1) or HPLC with UV detection to monitor reaction progress and purity .
  • Spectroscopy : ¹H/¹³C NMR to confirm the dodecyloxy chain (δ 1.2–1.4 ppm for CH₂ groups) and naphthamide aromatic signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 567.3) .

What strategies are effective for introducing the dodecyloxy anilino moiety during synthesis?

Q. Advanced

  • Selective Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the dodecyl bromide with 2-aminophenol derivatives .
  • Protection of Amine : Protect the anilino group with Boc (tert-butoxycarbonyl) before alkylation to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield for the dodecyloxy-anilino intermediate .

How to address solubility challenges in biological assays due to the dodecyloxy chain?

Q. Advanced

  • Co-solvents : Use DMSO:water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Liposomal Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Structural Simplification : Synthesize truncated analogs (e.g., shorter alkyl chains) for preliminary assays .

What analytical techniques are suitable for characterizing the compound’s conformation?

Q. Advanced

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
  • Molecular Dynamics (MD) Simulations : Model the dodecyloxy chain’s flexibility in lipid bilayers .
  • Circular Dichroism (CD) : Study interactions with chiral biomolecules (e.g., enzymes) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to account for batch-to-batch variability .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent activity .
  • Control Experiments : Include structurally related compounds (e.g., N-methyl-2-naphthamide analogs) to isolate the dodecyloxy chain’s role .

What are the implications of the compound’s structural motifs (naphthamide, dodecyloxy) on its pharmacokinetics?

Q. Advanced

  • Lipophilicity : The dodecyloxy chain enhances membrane permeability (logP ≈ 5.2) but may reduce aqueous solubility .
  • Metabolic Sites : The naphthamide moiety is prone to cytochrome P450-mediated oxidation, requiring prodrug strategies for sustained activity .
  • Protein Binding : Hydrophobic interactions with serum albumin may prolong half-life but limit free drug concentration .

How to optimize reaction conditions to minimize by-products in the synthesis?

Q. Advanced

  • Stepwise Temperature Control : Perform alkoxylation at 0–5°C to suppress oligomerization of the dodecyloxy intermediate .
  • Catalytic Systems : Use Pd/C or CuI to accelerate coupling reactions and reduce side products .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of reaction intermediates .

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